molecular formula C16H16O3S2 B14483068 S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate CAS No. 64648-12-0

S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate

Cat. No.: B14483068
CAS No.: 64648-12-0
M. Wt: 320.4 g/mol
InChI Key: DDWNFRNDLKJMCI-UHFFFAOYSA-N
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Description

S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate typically involves the reaction of phenylmethanesulfonyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

PhCH2SO2Cl+EtSHPhCH2SO2SEt+HCl\text{PhCH}_2\text{SO}_2\text{Cl} + \text{EtSH} \rightarrow \text{PhCH}_2\text{SO}_2\text{SEt} + \text{HCl} PhCH2​SO2​Cl+EtSH→PhCH2​SO2​SEt+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate has several applications in scientific research:

    Biology: Investigated for its potential as a protease inhibitor due to the presence of the sulfonyl group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate involves the sulfonylation of active-site residues in target proteins or enzymes. This process typically involves the formation of a covalent bond between the sulfonyl group and a nucleophilic residue (e.g., serine or cysteine) in the active site, leading to the inhibition of the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanesulfonyl fluoride: A well-known serine protease inhibitor.

    Benzylsulfonyl fluoride: Another compound with similar inhibitory properties.

Uniqueness

S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate is unique due to the presence of both the phenyl and ethanethioate groups, which may confer distinct chemical properties and biological activities compared to other sulfonyl-containing compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions and interact with biological targets, making it a valuable tool in research and development.

Properties

CAS No.

64648-12-0

Molecular Formula

C16H16O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

S-[benzylsulfonyl(phenyl)methyl] ethanethioate

InChI

InChI=1S/C16H16O3S2/c1-13(17)20-16(15-10-6-3-7-11-15)21(18,19)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3

InChI Key

DDWNFRNDLKJMCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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